3-[(4-Bromophenyl)methyl]azetidine
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Overview
Description
3-[(4-Bromophenyl)methyl]azetidine is a chemical compound with the molecular formula C10H12BrN. It is a four-membered nitrogen-containing heterocycle, specifically an azetidine derivative, with a bromophenyl group attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methyl]azetidine typically involves the reaction of 4-bromobenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidine N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate
Major Products
Oxidation: Azetidine N-oxides.
Reduction: Phenyl-substituted azetidines.
Substitution: Various substituted azetidines depending on the nucleophile used
Scientific Research Applications
3-[(4-Bromophenyl)methyl]azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methyl]azetidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound without the bromophenyl group.
3-(4-Chlorophenyl)methylazetidine: Similar structure with a chlorine atom instead of bromine.
3-(4-Methylphenyl)methylazetidine: Similar structure with a methyl group instead of bromine
Uniqueness
3-[(4-Bromophenyl)methyl]azetidine is unique due to the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIUKWOZNTNCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588368 |
Source
|
Record name | 3-[(4-Bromophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937616-34-7 |
Source
|
Record name | 3-[(4-Bromophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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